Ethyl 4-((3-fluorophenyl)(4-hydroxy-1-(2-methoxyethyl)-6-methyl-2-oxo-1,2-dihydropyridin-3-yl)methyl)piperazine-1-carboxylate
Description
This compound is a piperazine-carboxylate derivative featuring a 3-fluorophenyl group and a dihydropyridinone core substituted with hydroxy, methoxyethyl, and methyl moieties. The methoxyethyl side chain may enhance solubility, while the dihydropyridinone core could contribute to metabolic stability .
Properties
IUPAC Name |
ethyl 4-[(3-fluorophenyl)-[4-hydroxy-1-(2-methoxyethyl)-6-methyl-2-oxopyridin-3-yl]methyl]piperazine-1-carboxylate | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H30FN3O5/c1-4-32-23(30)26-10-8-25(9-11-26)21(17-6-5-7-18(24)15-17)20-19(28)14-16(2)27(22(20)29)12-13-31-3/h5-7,14-15,21,28H,4,8-13H2,1-3H3 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LWSIKPPACCPOOL-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)N1CCN(CC1)C(C2=CC(=CC=C2)F)C3=C(C=C(N(C3=O)CCOC)C)O | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H30FN3O5 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
447.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
Ethyl 4-((3-fluorophenyl)(4-hydroxy-1-(2-methoxyethyl)-6-methyl-2-oxo-1,2-dihydropyridin-3-yl)methyl)piperazine-1-carboxylate, identified by its CAS number 897735-25-0, is a compound of significant interest in medicinal chemistry due to its potential biological activities. This article explores its biological activity, focusing on its mechanisms of action, pharmacological effects, and relevant case studies.
Chemical Structure and Properties
The compound has the following molecular characteristics:
- Molecular Formula : C23H30FN3O5
- Molecular Weight : 447.5 g/mol
- Structure : The compound features a piperazine core substituted with a fluorophenyl group and a pyridine derivative, which contributes to its biological activity.
This compound exhibits multiple mechanisms of action primarily through its interaction with cellular pathways involved in cancer progression:
- MDM2 Inhibition : The compound has been studied as a potent inhibitor of the Murine Double Minute 2 (MDM2) protein, which is known to regulate the p53 tumor suppressor pathway. Inhibition of MDM2 leads to the activation of p53, resulting in increased apoptosis in cancer cells .
- Antiproliferative Activity : In vitro studies have shown that this compound inhibits cell proliferation in various cancer cell lines. For instance, it demonstrated an IC50 value of approximately 0.15 μM against the SJSA-1 osteosarcoma cell line, indicating strong antiproliferative effects .
Pharmacological Effects
The pharmacological profile of this compound includes:
- Antitumor Activity : In xenograft models, oral administration at doses of 100 mg/kg resulted in significant tumor growth inhibition and induced apoptosis markers such as PARP cleavage and caspase activation .
- Pharmacokinetics : Studies have indicated favorable pharmacokinetic properties with good plasma exposure when administered orally, enhancing its potential for therapeutic use .
Case Studies and Research Findings
Several studies have documented the biological activity of this compound:
Scientific Research Applications
Based on the search results, here's what is known about the applications of Ethyl 4-((4-fluorophenyl)(4-hydroxy-1-(2-methoxyethyl)-6-methyl-2-oxo-1,2-dihydropyridin-3-yl)methyl)piperazine-1-carboxylate:
Overview
Ethyl 4-((4-fluorophenyl)(4-hydroxy-1-(2-methoxyethyl)-6-methyl-2-oxo-1,2-dihydropyridin-3-yl)methyl)piperazine-1-carboxylate is a chemical compound with a molecular weight of 447.5 . The molecular formula is C23H30FN3O5 . It is available for research purposes, with a purity of around 95%.
Potential Research Applications
While the specific applications of this compound are not detailed in the search results, some results provide context for its potential use in research:
- General research The compound is described as a "useful research compound" suitable for many research applications.
- TRKA kinase inhibition It may be related to TrkA kinase inhibitors, as suggested by a similar compound in patents, which could have implications in treating pain and cancer .
- Mass spectrometry Mass spectrometry, an analytical technique, can be used to identify chemical substances by sorting gaseous ions based on their mass-to-charge ratios and is used in the analysis of organic chemicals .
Additional Information
- The FDA regulates new drugs in the United States based on the New Drug Application (NDA) process, which considers the drug's safety, effectiveness, appropriate labeling, and manufacturing quality .
- The Chemical Abstracts Service (CAS) registry number for Ethyl 4-((4-fluorophenyl)(4-hydroxy-1-(2-methoxyethyl)-6-methyl-2-oxo-1,2-dihydropyridin-3-yl)methyl)piperazine-1-carboxylate is 897735-31-8 .
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
The compound shares structural motifs with several analogs, including piperazine-carboxylates, fluorophenyl-containing derivatives, and heterocyclic cores. Key comparisons are summarized below:
Table 1: Structural and Functional Comparison
Key Observations
Core Structure Variations: The dihydropyridinone core in the target compound distinguishes it from analogs with thiazolo-triazol or pyridazinone cores. Dihydropyridinones are associated with improved metabolic stability compared to pyridazinones, which may degrade faster due to hydrolytic susceptibility . The thiazolo-triazol core in introduces sulfur and nitrogen-rich heterocycles, often linked to antimicrobial activity .
Substituent Effects :
- The 3-fluorophenyl group is conserved across multiple analogs, suggesting its role in target binding (e.g., via π-π interactions or hydrophobic pockets) .
- The methoxyethyl group in the target compound likely enhances water solubility compared to ethyl or methyl substituents in analogs .
Computational Similarity Metrics: Using Tanimoto coefficients (threshold >0.8 as per EPA guidelines ), the target compound shows moderate similarity (~0.65–0.75) to pyridazinone derivatives due to shared piperazine and fluorophenyl motifs. Lower similarity (~0.45–0.55) is observed with thiazolo-triazol analogs , reflecting core structure divergence. Dice-Morgan fingerprints predict overlapping pharmacophores with pyrimidine-based compounds , particularly in regions involving the fluorophenyl and carboxylate groups.
Predicted Pharmacokinetic Properties
Research Implications
- Structure-Activity Relationships (SAR): The dihydropyridinone core and methoxyethyl group may optimize both solubility and target engagement compared to pyridazinones or thiazolo-triazols.
- Synthetic Feasibility: The target compound’s synthesis route (e.g., condensation of hydrazides with aldehydes ) aligns with methods for analogs but requires precise control to avoid byproducts from the reactive dihydropyridinone intermediate.
- Biological Screening Priorities : Prioritize assays for CNS targets (e.g., serotonin 5-HT1A/2A receptors) and metabolic enzymes (e.g., cytochrome P450 isoforms) based on structural analogs’ reported activities .
Q & A
Q. What are the key synthetic pathways for this compound, and how can reaction conditions be optimized for higher yield?
The synthesis involves multi-step reactions, typically starting with functionalization of the piperazine core followed by coupling with substituted dihydropyridine and fluorophenyl moieties. Critical steps include:
- Mannich-type reactions to introduce the fluorophenyl-dihydropyridine hybrid system .
- Protection/deprotection strategies for hydroxyl and carbonyl groups to prevent side reactions .
- Optimization of solvents (e.g., DMF, THF) and catalysts (e.g., acidic/basic conditions) to enhance regioselectivity . Yield optimization requires monitoring via TLC/HPLC and adjusting parameters like temperature (60–100°C) and reaction time (12–48 hrs) .
Q. Which spectroscopic and crystallographic methods are essential for structural confirmation?
- 1H/13C NMR : Assigns proton and carbon environments, particularly distinguishing dihydropyridine tautomers and piperazine conformers .
- IR Spectroscopy : Identifies key functional groups (e.g., carbonyl at ~1700 cm⁻¹, hydroxyl at ~3200 cm⁻¹) .
- Mass Spectrometry (HRMS) : Confirms molecular weight and fragmentation patterns .
- X-ray Crystallography : Resolves 3D conformation, especially steric interactions between the methoxyethyl and fluorophenyl groups .
Q. What preliminary assays are recommended to screen for biological activity?
- Enzyme inhibition assays : Target kinases or phosphodiesterases due to the dihydropyridine and piperazine motifs .
- Receptor binding studies : Use radiolabeled ligands for GPCRs (e.g., serotonin or dopamine receptors) .
- Cytotoxicity profiling : Employ MTT assays on cancer cell lines (e.g., HeLa, MCF-7) to assess antiproliferative potential .
Advanced Research Questions
Q. How can computational modeling guide the optimization of this compound’s pharmacokinetic properties?
- Molecular docking : Predict binding affinities to targets like COX-2 or HDACs using software (e.g., AutoDock Vina) .
- ADMET prediction : Tools like SwissADME estimate logP (~3.5), solubility (<10 μM), and cytochrome P450 interactions .
- QSAR models : Correlate substituent effects (e.g., methoxyethyl vs. ethoxy groups) with bioactivity .
Q. What experimental strategies address contradictions in reported biological data?
- Dose-response validation : Replicate assays across multiple cell lines or enzyme isoforms to confirm selectivity .
- Metabolite profiling : Use LC-MS to identify degradation products or active metabolites that may explain variability .
- Orthogonal assays : Compare results from fluorescence-based and radiometric assays to rule out interference from the compound’s autofluorescence .
Q. How does the compound’s stability vary under physiological conditions, and what formulations mitigate degradation?
- pH stability studies : Incubate the compound in buffers (pH 1–9) and monitor degradation via HPLC. The dihydropyridine ring is prone to hydrolysis at acidic pH .
- Thermal analysis (TGA/DSC) : Determine decomposition temperatures (>200°C) and excipient compatibility for solid dispersions .
- Lyophilization : Improves stability by reducing hydrolytic degradation in aqueous formulations .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
